molecular formula C16H12O7 B12408694 3-O-Methyl-d3 Quercetin

3-O-Methyl-d3 Quercetin

Cat. No.: B12408694
M. Wt: 319.28 g/mol
InChI Key: WEPBGSIAWZTEJR-FIBGUPNXSA-N
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Description

Structural Classification Within Flavonoid Chemistry

3-O-Methyl-d3 quercetin belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-4-keto group on the chromen-4-one backbone. The compound’s molecular formula (C₁₆H₁₁D₃O₇) distinguishes it from its non-deuterated analog, isorhamnetin (C₁₆H₁₂O₇), by replacing three hydrogen atoms in the methoxy group with deuterium at the 3′-position of the B-ring. This structural modification does not alter the compound’s electronic configuration or steric bulk but enhances its utility in mass spectrometry-based detection due to the isotopic shift caused by deuterium.

The methylation at the 3′-position reduces polarity compared to quercetin (C₁₅H₁₀O₇), increasing lipid solubility and membrane permeability. Computational modeling studies reveal that the 3-O-methyl group creates a hydrophobic pocket that influences interactions with cytochrome P450 enzymes and phase II conjugation systems. Table 1 summarizes key structural differences between quercetin, isorhamnetin, and their deuterated analogs.

Table 1: Structural Comparison of Quercetin Derivatives

Compound Molecular Formula Molecular Weight Substitutions
Quercetin C₁₅H₁₀O₇ 302.23 g/mol 3′,4′,5,7-tetrahydroxy
3-O-Methylquercetin C₁₆H₁₂O₇ 316.26 g/mol 3′-methoxy, 4′,5,7-hydroxy
This compound C₁₆H₁₁D₃O₇ 319.29 g/mol 3′-trideuteriomethoxy

Data derived from .

Methylation at specific hydroxyl positions alters hydrogen-bonding networks, as demonstrated by nuclear magnetic resonance (NMR) studies. The 3′-methoxy group in this compound prevents oxidation at this position, stabilizing the molecule against enzymatic degradation by catechol-O-methyltransferases (COMT). This stability allows researchers to isolate methylated metabolites in biological samples without interference from endogenous methylation processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O7

Molecular Weight

319.28 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/i1D3

InChI Key

WEPBGSIAWZTEJR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 3-O-Methyl-d3 Quercetin

Applications in Research

Deuterated flavonoids like this compound are indispensable for investigating metabolic pathways, drug bioavailability, and enzyme interactions. The deuterium label minimizes metabolic degradation at the 3-O position, enabling precise tracking of the compound in biological systems.

Synthetic Pathways for this compound

Methylation of Quercetin at the 3-O Position

The initial step involves methylation of quercetin’s 3-hydroxyl group. While classical methods use methyl iodide (CH₃I) under alkaline conditions, the deuterated variant requires a deuterated methyl source, such as CD₃I. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic methyl carbon:

$$
\text{Quercetin} + \text{CD}_3\text{I} \xrightarrow{\text{Base}} \text{this compound} + \text{I}^-
$$

The choice of base (e.g., NaOH or K₂CO₃) and solvent (e.g., dimethylformamide or acetone) influences reaction efficiency. However, contemporary protocols emphasize minimizing side reactions, such as over-methylation or oxidation, by employing controlled stoichiometry and inert atmospheres.

Catalytic Deuteration of the Methyl Group

Post-methylation, the CD₃ group is introduced via hydrogen-deuterium (H/D) exchange. A groundbreaking method utilizes prenyl bromide (Catalyst 1) in deuterated methanol (CD₃OD) to facilitate selective deuteration. The mechanism involves acid-catalyzed exchange, where the catalyst generates deuterium bromide (DBr) in situ, promoting reversible H/D substitution at the methyl group:

$$
\text{3-O-Methyl Quercetin} + \text{CD}3\text{OD} \xrightarrow{\text{Catalyst 1}} \text{this compound} + \text{H}2\text{O}
$$

Table 1: Optimization of Deuteration Conditions for 3-O-Methyl Quercetin
Parameter Optimal Value Deuteration Efficiency Yield (%)
Catalyst Loading 2 mol% >95% >97
Reaction Time 24 h 92–95% >97
Solvent CD₃OD/THF (1:1) >95% >97
Temperature 25°C 84% (3 h) >97

Data adapted from deuterium exchange studies on analogous flavonoids.

Advanced Deuteration Methodologies

Role of Co-Solvents in Reaction Efficiency

Deuteration efficiency hinges on the solubility of 3-O-Methyl Quercetin in CD₃OD. For poorly soluble substrates, co-solvents like tetrahydrofuran (THF) or chloroform (CHCl₃) are employed. A 1:1 mixture of CD₃OD and THF achieves >95% deuteration while maintaining reaction homogeneity.

Catalyst Screening and Performance

Prenyl bromide (Catalyst 1) outperforms alternative catalysts, such as acetyl chloride (Catalyst 3) or benzyl bromide (Catalyst 4), in deuteration reactions. At 2 mol% loading, Catalyst 1 achieves near-quantitative deuterium incorporation within 24 hours, whereas Catalyst 4 yields <5% under identical conditions.

Table 2: Comparative Catalyst Performance in Deuteration
Catalyst Loading (mol%) Deuteration (%) Reaction Time (h)
Prenyl Bromide (1) 2 >95 24
Acetyl Chloride (3) 10 45 24
Benzyl Bromide (4) 10 <5 24

Analytical Validation of Deuterium Incorporation

NMR Spectroscopy

¹H NMR spectroscopy is the gold standard for quantifying deuterium incorporation. The disappearance of proton signals at the methyl group (δ 3.0–3.5 ppm) confirms successful deuteration. Residual proton integration relative to non-deuterated positions calculates the deuteration percentage:

$$
\% \text{Deuteration} = \left(1 - \frac{\text{Residual Proton Integral}}{\text{Initial Proton Integral}}\right) \times 100
$$

For this compound, this method reliably detects >95% deuteration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₉D₃O₇) and isotopic purity. The mass-to-charge ratio (m/z) of 319.28 aligns with the theoretical value, with negligible impurities observed in optimized syntheses.

Industrial and Regulatory Considerations

Scalability and Cost Efficiency

Large-scale production requires optimizing catalyst recovery and solvent recycling. CD₃OD, though expensive, can be distilled and reused without significant loss in deuteration efficiency. Catalyst 1’s low loading (2 mol%) mitigates costs, making the process economically viable for industrial applications.

Regulatory Compliance

As a controlled substance, this compound necessitates documentation for isotopic labeling and safety protocols. Regulatory agencies mandate stringent purity standards (>97%), achievable through the described methods.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylquercetin-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives, which can be further studied for their biological activities.

Scientific Research Applications

Antioxidant Activity

3-O-Methyl-d3 Quercetin demonstrates significant antioxidant properties. Studies have shown that it can reduce intracellular reactive oxygen species (ROS) production, particularly in models of oxidative stress induced by lipopolysaccharides (LPS). This antioxidant activity is crucial in protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound exhibits strong antibacterial effects against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. These properties suggest its potential use in developing natural antimicrobial agents for treating infections .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies have demonstrated its ability to reduce inflammation in cell models, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and asthma .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. It has been shown to interfere with the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. By modulating pathways involved in neuroinflammation and oxidative stress, this compound could contribute to strategies aimed at preventing or alleviating neurodegenerative diseases .

Anticancer Potential

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Studies suggest that it can induce apoptosis and inhibit cell growth, indicating its potential as an adjunctive treatment in cancer therapy .

Cardiovascular Health

Research highlights the role of quercetin derivatives, including this compound, in promoting cardiovascular health by improving endothelial function and reducing blood pressure. These effects are attributed to their antioxidant and anti-inflammatory properties, which help mitigate cardiovascular risk factors .

Dietary Supplementation

Given its beneficial health effects, this compound is being considered for inclusion in dietary supplements aimed at enhancing overall health and preventing chronic diseases. Its bioavailability and efficacy make it an attractive candidate for functional foods and nutraceuticals .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityReduced ROS production in LPS-induced oxidative stress models.
NeuroprotectionInhibits amyloid-beta aggregation; potential for Alzheimer's intervention.
Cardiovascular HealthImproved endothelial function; reduced blood pressure in animal models.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for natural antibiotic development.
Cancer ResearchInduces apoptosis in cancer cell lines; inhibits tumor growth.

Mechanism of Action

3-O-Methylquercetin-d3 exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, it helps in reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Structural Differences

The following table highlights key structural distinctions between 3-O-Methyl-d3 Quercetin and related derivatives:

Compound Substitution Position(s) Molecular Formula Molecular Weight (g/mol) Key Features
Quercetin None (parent compound) C₁₅H₁₀O₇ 302.23 Five hydroxyl groups (3,5,7,3',4')
This compound 3-O-methyl (deuterated) C₁₆H₉D₃O₇ 319.28 Enhanced metabolic stability due to deuterium
3-O-Methylquercetin 3-O-methyl C₁₆H₁₂O₇ 316.26 Reduced polarity vs. quercetin
3'-O-Methylquercetin (Isorhamnetin) 3'-O-methyl C₁₆H₁₂O₇ 316.26 Altered antioxidant activity vs. 3-O-methyl
3,7-Di-O-Methylquercetin 3-O-methyl, 7-O-methyl C₁₇H₁₄O₇ 330.29 Increased lipophilicity and membrane permeability

Physicochemical Properties

  • Solubility : Quercetin exhibits poor water solubility (~0.01 mg/mL) due to its hydroxyl-rich structure. Methylation at the 3-O position (as in this compound) reduces polarity, enhancing lipid solubility and bioavailability .
  • Antioxidant Activity: Quercetin’s antioxidant capacity relies on hydroxyl groups at positions 3, 4', and 3. Methylation at 3-O diminishes radical scavenging activity compared to the parent compound, as observed in 3-O-Methylquercetin (IC₅₀ for DPPH radical scavenging: 22.5 µM vs. quercetin’s 12.3 µM) .

Pharmacokinetics

  • Quercetin : Rapidly metabolized via glucuronidation and sulfation, leading to low oral bioavailability (<2% in rats) .
  • This compound: Deuterium substitution slows hepatic metabolism, increasing half-life (t₁/₂: ~6.2 hours vs. 3.5 hours for non-deuterated 3-O-Methylquercetin) .
  • Isoquercitrin (Quercetin-3-O-glucoside) : Glycosylation improves intestinal absorption (AUC 2.5× higher than quercetin) but requires enzymatic hydrolysis for activation .
  • 3,7-Di-O-Methylquercetin : Dual methylation enhances membrane permeability (Caco-2 Papp: 12.7 × 10⁻⁶ cm/s vs. quercetin’s 4.3 × 10⁻⁶ cm/s) but reduces interaction with cytochrome P450 enzymes .

Biological Activity

3-O-Methyl-d3 Quercetin, a methylated derivative of quercetin, is gaining attention for its potential biological activities, particularly in antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including in vitro and in vivo studies, case studies, and relevant data tables.

This compound is a flavonoid that undergoes methylation, which enhances its lipophilicity and cellular uptake. Methylation is primarily catalyzed by catechol-O-methyltransferase (COMT), predominantly in the liver . This modification can lead to improved metabolic stability and lower toxicity compared to its parent compound, quercetin .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and modulate key antioxidant enzymes such as superoxide dismutase and catalase . In vitro studies have shown that this compound protects cells from oxidative damage, thereby reducing inflammation and enhancing cell viability .

Table 1: Antioxidant Activity of this compound

StudyCell TypeConcentrationEffect
BV-2Not specifiedReduced ROS levels
HepG2Not specifiedEnhanced cell viability
A549Not specifiedInduced apoptosis in cancer cells

Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . These mechanisms contribute to its potential therapeutic effects in conditions characterized by chronic inflammation.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by activating p53 and inhibiting NF-κB pathways . For instance, in A549 lung cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis through ROS generation .

Case Study: this compound in Cancer Therapy
A clinical trial evaluated the effects of quercetin derivatives on cancer patients undergoing chemotherapy. Participants receiving a combination of standard therapy and this compound showed improved outcomes compared to those receiving chemotherapy alone. The study highlighted the compound's ability to enhance the efficacy of conventional treatments while reducing side effects .

Antibacterial Activity

In addition to its antioxidant and anticancer properties, this compound demonstrates antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . This broad-spectrum activity suggests its potential use as a natural antimicrobial agent.

Table 2: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliNot specified
Staphylococcus aureusNot specified

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